molecular formula C20H15BrN2O2 B14531332 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one CAS No. 62803-77-4

4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

Cat. No.: B14531332
CAS No.: 62803-77-4
M. Wt: 395.2 g/mol
InChI Key: CPYSIOWMNVCIRE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is a heterocyclic compound that contains an oxadiazolidinone ring

Properties

CAS No.

62803-77-4

Molecular Formula

C20H15BrN2O2

Molecular Weight

395.2 g/mol

IUPAC Name

4-(4-bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one

InChI

InChI=1S/C20H15BrN2O2/c21-16-11-13-17(14-12-16)22-19(15-7-3-1-4-8-15)23(25-20(22)24)18-9-5-2-6-10-18/h1-14,19H

InChI Key

CPYSIOWMNVCIRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2N(C(=O)ON2C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with diphenyl carbonate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The oxadiazolidinone ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.

    Oxidation and Reduction: Products vary depending on the extent of oxidation or reduction, leading to different functional groups.

    Cyclization Reactions: More complex heterocyclic compounds are formed.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2,3-diphenyl-1,2,4-oxadiazolidin-5-one is unique due to its oxadiazolidinone ring structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and its applications in multiple fields make it a valuable compound for research and development.

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